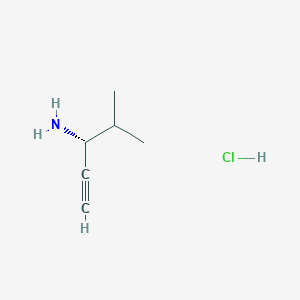

(3R)-4-Methylpent-1-yn-3-amine;hydrochloride

Beschreibung

(3R)-4-Methylpent-1-yn-3-amine;hydrochloride is a chiral amine compound with a unique structure that includes a triple bond and a chiral center

Eigenschaften

IUPAC Name |

(3R)-4-methylpent-1-yn-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N.ClH/c1-4-6(7)5(2)3;/h1,5-6H,7H2,2-3H3;1H/t6-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEJKGROALSOIGU-RGMNGODLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C#C)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C#C)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-4-Methylpent-1-yn-3-amine;hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with a suitable precursor, such as 4-methylpent-1-yne.

Chiral Resolution: The chiral center is introduced through a resolution process, often using chiral catalysts or chiral auxiliaries.

Amination: The triple bond is functionalized with an amine group through a nucleophilic addition reaction.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of (3R)-4-Methylpent-1-yn-3-amine;hydrochloride may involve large-scale catalytic processes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common to achieve the desired product quality.

Analyse Chemischer Reaktionen

Types of Reactions

(3R)-4-Methylpent-1-yn-3-amine;hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxygenated derivatives.

Reduction: Reduction reactions can convert the triple bond to a double or single bond, altering the compound’s reactivity.

Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

Oxidation: Oxidation can yield ketones, aldehydes, or carboxylic acids.

Reduction: Reduction typically produces alkenes or alkanes.

Substitution: Substitution reactions can result in various halogenated amines or other functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

(3R)-4-Methylpent-1-yn-3-amine;hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a chiral ligand in asymmetric catalysis.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is utilized in the production of fine chemicals, agrochemicals, and specialty materials.

Wirkmechanismus

The mechanism of action of (3R)-4-Methylpent-1-yn-3-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, receptor binding, and signal transduction.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(3S)-4-Methylpent-1-yn-3-amine;hydrochloride: The enantiomer of the compound with opposite chirality.

4-Methylpent-1-yn-3-amine: The non-chiral version without the hydrochloride salt.

4-Methylpent-1-yn-3-ol: A similar compound with a hydroxyl group instead of an amine.

Uniqueness

(3R)-4-Methylpent-1-yn-3-amine;hydrochloride is unique due to its chiral center and the presence of both an amine group and a triple bond. This combination of features makes it a valuable compound for studying stereochemistry and for applications requiring specific chiral properties.

Biologische Aktivität

(3R)-4-Methylpent-1-yn-3-amine; hydrochloride, also known as 4-methylpent-1-yn-3-amine hydrochloride, is a chemical compound with a unique structure and potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound's molecular formula is , and its structure can be represented by the SMILES notation: CC(C)C(C#C)N. The compound features a terminal alkyne, which is significant for its reactivity and potential interactions in biological systems.

Biological Activity Overview

Research on (3R)-4-methylpent-1-yn-3-amine; hydrochloride has been limited, but several studies indicate its potential applications in various biological contexts. The following sections summarize key findings regarding its biological activity.

1. Antioxidant Activity

Preliminary studies suggest that compounds with similar structural features exhibit antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.

2. Neuroprotective Properties

There is emerging evidence that compounds like (3R)-4-methylpent-1-yn-3-amine may have neuroprotective effects. For instance, similar amine compounds have been studied for their ability to protect neuronal cells from apoptosis induced by oxidative stress.

Case Studies and Experimental Data

While specific case studies on (3R)-4-methylpent-1-yn-3-amine; hydrochloride are scarce, related compounds have shown promising results in various assays:

| Study | Compound | Findings |

|---|---|---|

| 4-Methylpent-1-yne | Exhibited significant antioxidant activity in vitro. | |

| Similar amines | Demonstrated protective effects against H2O2-induced cell death in cardiomyoblasts. |

These findings suggest that (3R)-4-methylpent-1-yn-3-amine; hydrochloride may possess similar properties, warranting further investigation.

The proposed mechanisms through which (3R)-4-methylpent-1-yn-3-amine might exert its biological effects include:

- Reactive Oxygen Species (ROS) Scavenging : Compounds with alkyne groups can interact with ROS, potentially reducing oxidative damage.

- Modulation of Signaling Pathways : Similar compounds have been shown to influence pathways related to cell survival and apoptosis, such as the PI3K/Akt pathway.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.